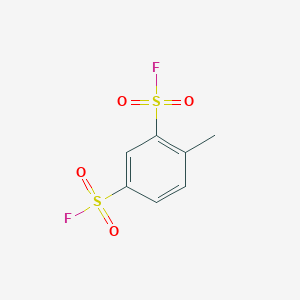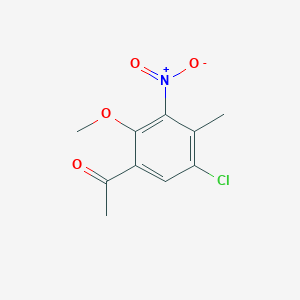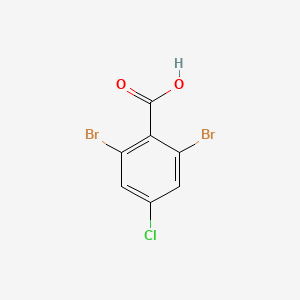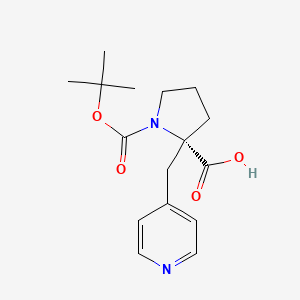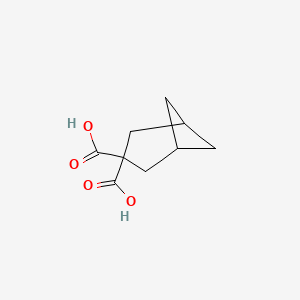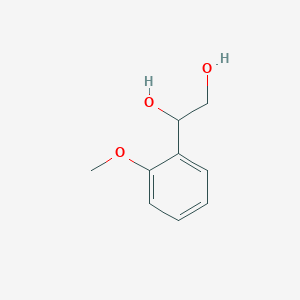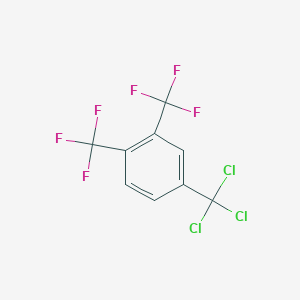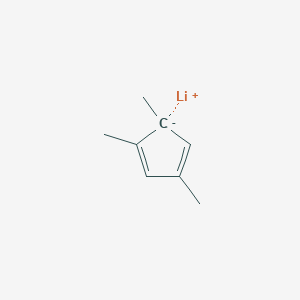
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% (4-TFA-X) is a chemical compound that has been used in a variety of scientific and industrial applications. It is a white solid with a molecular weight of 201.20 g/mol and a melting point of 83-85°C. 4-TFA-X is a highly reactive compound, with a strong affinity for water, and is used in a variety of chemical reactions.
Applications De Recherche Scientifique
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% has a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 2-trifluoroacetyl-3-hydroxy-1H-xanthene and 4-trifluoroacetyl-3-hydroxy-1H-xanthene. It has also been used in the synthesis of several pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug phenytoin. In addition, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% has been used in the synthesis of a variety of other compounds, such as cis-1,2-dihydroxy-3-trifluoromethylbenzene and 4-trifluoromethyl-2-hydroxy-1H-xanthene.
Mécanisme D'action
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% acts as an electrophile in chemical reactions, meaning that it is capable of accepting electrons from other molecules. In the first step of the synthesis process, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% reacts with 1,3-dihydro-1H-xanthene in the presence of pyridine. This reaction results in the formation of a trifluoroacetyl group, which then undergoes a nucleophilic substitution reaction with the pyridine. The resulting product is 4-trifluoroacetyl-2,3-dihydro-1H-xanthene, 97%.
Biochemical and Physiological Effects
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of several pharmaceuticals, such as ibuprofen and phenytoin, which have well-documented biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% in laboratory experiments are its high reactivity and low cost. 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is a highly reactive compound, which makes it ideal for a variety of chemical reactions. In addition, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.
The main limitation of using 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% in laboratory experiments is its potential toxicity. 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is a highly reactive compound and can be toxic if not handled properly. Therefore, it is important to take the necessary safety precautions when working with this compound.
Orientations Futures
The potential future directions for 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% are numerous. It has already been used in the synthesis of several pharmaceuticals, such as ibuprofen and phenytoin, and could be used in the synthesis of other pharmaceuticals in the future. In addition, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% could be used in the synthesis of other compounds, such as cis-1,2-dihydroxy-3-trifluoromethylbenzene and 4-trifluoromethyl-2-hydroxy-1H-xanthene. Finally, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% could be used in the development of new technologies, such as fuel cells and batteries.
Méthodes De Synthèse
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is synthesized via a two-step synthesis process. The first step involves the reaction of 1,3-dihydro-1H-xanthene with trifluoroacetic anhydride in the presence of pyridine. This reaction yields 4-trifluoroacetyl-2,3-dihydro-1H-xanthene, 97%, in an 80-90% yield. The second step is the purification of the compound, which is done by recrystallization.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)11-6-3-5-10-8-9-4-1-2-7-12(9)20-13(10)11/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASLJHLAJSKCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


